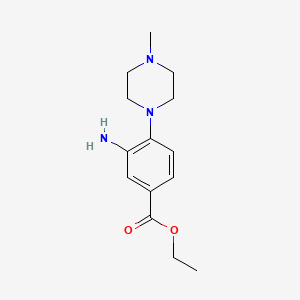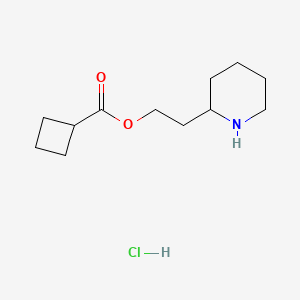![molecular formula C13H20ClNO B1397392 3-[(2,3-二甲基苯氧基)甲基]吡咯烷盐酸盐 CAS No. 1220031-76-4](/img/structure/B1397392.png)
3-[(2,3-二甲基苯氧基)甲基]吡咯烷盐酸盐
描述
科学研究应用
新型生物活性化合物的多功能脚手架
吡咯烷环,一种五元氮杂环,在药物化学中被广泛应用于开发用于治疗人类疾病的化合物。这种兴趣源于其能够通过sp3杂化有效地探索药效团空间,贡献于立体化学,并通过“伪旋转”增加三维覆盖。含有吡咯烷环的生物活性分子表现出目标选择性,本综述突出了它们的结构活性关系(SAR),合成策略,以及立体异构体对药物候选化合物生物学特性的影响,指导设计具有不同生物活性的新化合物 (Li Petri et al., 2021)。
自由基溴化反应中的区域选择性
对不对称二甲基吡啶的自由基溴化研究,包括与3-[(2,3-二甲基苯氧基)甲基]吡咯烷盐酸盐相关的化合物,揭示了溴化反应的机制和区域选择性的见解。该研究发现吡啶环中的氮原子具有归纳效应,影响溴化反应的区域选择性,这对合成具有潜在应用于制药和材料科学的特定取代吡啶至关重要 (Thapa et al., 2014)。
来自吡咯衍生物的超分子囊
与吡咯烷结构相关的Calix[4]pyrroles已被探索其通过自组装形成超分子囊的能力。这些囊源于Calix[4]芳烃和Calix[4]pyrroles之间的结构和构象类比,显示出在化学传感、催化和药物传递等领域具有广泛应用潜力的新材料的容器 (Ballester, 2011)。
相关化合物的环境和健康风险
虽然与“3-[(2,3-二甲基苯氧基)甲基]吡咯烷盐酸盐”直接无关,但对季铵除草剂白茅醇的研究提供了有关化学相关化合物的环境和健康影响的见解。这些研究强调了理解农业中使用的化学化合物的毒理学和生态学效应以及其对人类健康和环境安全的潜在影响的重要性 (Tsai, 2013)。
安全和危害
作用机制
Mode of Action
It has been studied for its potential role in drug development. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.
Result of Action
生化分析
Molecular Mechanism
At the molecular level, 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes can result in the modulation of their catalytic activity, thereby influencing biochemical pathways . These molecular interactions are crucial for understanding the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important for evaluating its therapeutic potential.
Dosage Effects in Animal Models
The effects of 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antitumor activity, without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to organs or tissues. Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, influencing metabolic flux and metabolite levels . The compound’s metabolism can affect its bioavailability and efficacy, making it important to study these pathways for drug development purposes.
Transport and Distribution
The transport and distribution of 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride within cells and tissues are critical for its activity. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within certain tissues can influence its therapeutic effects and potential side effects.
Subcellular Localization
The subcellular localization of 3-[(2,3-Dimethylphenoxy)methyl]pyrrolidine hydrochloride is essential for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall efficacy as a therapeutic agent.
属性
IUPAC Name |
3-[(2,3-dimethylphenoxy)methyl]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO.ClH/c1-10-4-3-5-13(11(10)2)15-9-12-6-7-14-8-12;/h3-5,12,14H,6-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCPXSRICMPBFLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2CCNC2)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-{[4-(tert-Butyl)benzyl]oxy}ethyl)piperidine hydrochloride](/img/structure/B1397311.png)
![3-[2-(2,5-Dichlorophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397313.png)
![2-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397314.png)
![Ethyl 3-amino-4-[cyclohexyl(ethyl)amino]benzoate](/img/structure/B1397315.png)

![Ethyl 3-amino-4-[(2-hydroxyethyl)(methyl)amino]-benzoate](/img/structure/B1397317.png)


![Ethyl 4-[2-(2-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397323.png)
![Ethyl 4-[2-(3-piperidinyl)ethoxy]benzoate hydrochloride](/img/structure/B1397324.png)
![3-{[(2-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397325.png)
![3-{[(4-Fluorobenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397326.png)


